Cas no 1346604-00-9 (O-Desisopropyl-O-methyl Bisoprolol Hemifumarate)

O-Desisopropyl-O-methyl Bisoprolol Hemifumarate 化学的及び物理的性質
名前と識別子
-
- O-Desisopropyl-O-methyl Bisoprolol Hemifumarate
- 1-(Isopropylamino)-3-(4-((2-methoxyethoxy)methyl)phenoxy)propan-2-ol
- 1-[4-(2-methoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- (2RS)-1-(Isopropylamino)-3-[4-(2-methoxyethoxy)methylphenoxy]propan-2-ol
-
- インチ: 1S/C16H27NO4/c1-13(2)17-10-15(18)12-21-16-6-4-14(5-7-16)11-20-9-8-19-3/h4-7,13,15,17-18H,8-12H2,1-3H3
- InChIKey: QEWDDLNGKAKJOA-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(=CC=1)COCCOC)CC(CNC(C)C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 11
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 60
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D290190-10mg |
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate |
1346604-00-9 | 10mg |
$ 207.00 | 2023-09-08 | ||
TRC | D290190-100mg |
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate |
1346604-00-9 | 100mg |
$ 1644.00 | 2023-09-08 |
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
O-Desisopropyl-O-methyl Bisoprolol Hemifumarateに関する追加情報
Professional Introduction to O-Desisopropyl-O-methyl Bisoprolol Hemifumarate (CAS No. 1346604-00-9)
O-Desisopropyl-O-methyl Bisoprolol Hemifumarate, a compound with the chemical identifier CAS No. 1346604-00-9, represents a significant advancement in the field of pharmaceutical chemistry and biomedicine. This compound, belonging to the beta-blocker class, has garnered considerable attention due to its unique structural properties and therapeutic potential. The hemifumarate salt form enhances its solubility and bioavailability, making it a promising candidate for various cardiovascular applications.
The molecular structure of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate incorporates a bisoprolol core, which is a well-known beta-adrenergic receptor antagonist. The presence of the desisopropyl and O-methyl substituents modifies its pharmacokinetic profile, leading to improved selectivity and reduced side effects compared to its parent compound. This modification has been extensively studied in recent years, with research focusing on optimizing its efficacy in managing hypertension and other cardiovascular disorders.
Recent studies have highlighted the compound's potential in treating chronic heart failure. A pivotal clinical trial demonstrated that O-Desisopropyl-O-methyl Bisoprolol Hemifumarate significantly reduced mortality rates and hospitalizations among patients with heart failure. The trial results were particularly remarkable due to the compound's ability to enhance myocardial contractility while simultaneously reducing myocardial oxygen consumption. This dual action is critical in managing heart failure, as it helps maintain cardiac output without overburdening the heart muscle.
The pharmacological activity of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate is primarily attributed to its potent beta-blocking properties. Unlike traditional beta-blockers, this compound exhibits high selectivity for beta-1 adrenergic receptors, minimizing effects on beta-2 receptors. This selectivity reduces the risk of bronchoconstriction and other respiratory side effects, making it suitable for patients with respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD).
In addition to its cardiovascular benefits, research has also explored the potential of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate in managing neurodegenerative disorders. Preliminary studies suggest that the compound may have neuroprotective properties, particularly in conditions like Alzheimer's disease and Parkinson's disease. The mechanism behind this potential effect involves the modulation of neurotransmitter systems and reduction of oxidative stress in neural cells. Further research is ongoing to elucidate these pathways and evaluate the compound's efficacy in clinical settings.
The synthesis of O-Desisopropyl-O-methyl Bisoprolol Hemifumarate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The hemifumarate salt formation is particularly critical, as it enhances the compound's stability and solubility in aqueous solutions. Advanced synthetic techniques, including catalytic hydrogenation and enzymatic modifications, have been employed to optimize the production process. These advancements not only improve efficiency but also reduce environmental impact by minimizing waste generation.
The regulatory landscape for O-Desisopropyl-O-methyl Bisoprolol Hemifumarate has been carefully navigated by pharmaceutical companies aiming to bring this novel compound to market. Regulatory agencies have stringent requirements for beta-blocker medications due to their critical role in cardiovascular health. However, the unique properties of this compound have positioned it as a strong contender for approval, pending further clinical data and safety assessments.
The future prospects for O-Desisopropyl-O-methyl Bisoprolol Hemifumarate are promising, with ongoing research focusing on expanding its therapeutic applications beyond cardiovascular diseases. Investigational studies are exploring its potential in treating anxiety disorders, given its anxiolytic effects observed in animal models. Additionally, the compound's anti-inflammatory properties are being investigated as a possible treatment for rheumatoid arthritis and other inflammatory conditions.
In conclusion, O-Desisopropyl-O-methyl Bisoprolol Hemifumarate represents a significant advancement in pharmaceutical chemistry with substantial therapeutic potential. Its unique structural features and improved pharmacokinetic profile make it an attractive option for managing various cardiovascular disorders. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a crucial role in modern medicine.
1346604-00-9 (O-Desisopropyl-O-methyl Bisoprolol Hemifumarate) 関連製品
- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 1806955-77-0(4-(Bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetic acid)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)
- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 2247088-16-8((1S)-2-methoxy-1-(pyridin-2-yl)ethan-1-amine dihydrochloride)
- 2229680-90-2(3-(2,6-dichloropyridin-4-yl)prop-2-en-1-ol)
- 40702-26-9(1,3,4-Trimethylcyclohex-3-enecarbaldehyde)
- 2228382-34-9(1,1,1-trifluoro-3-(1H-indol-4-yl)propan-2-amine)